molecular formula C23H15N3O2 B251719 N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide

N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide

Numéro de catalogue B251719
Poids moléculaire: 365.4 g/mol
Clé InChI: AFDWSOJJQQWIHD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide, also known as BPN-15606, is a novel small molecule drug candidate developed for the treatment of cognitive disorders such as Alzheimer's disease. BPN-15606 has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mécanisme D'action

N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide works by inhibiting the activity of a protein called phosphodiesterase 4D (PDE4D). PDE4D is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in neuronal signaling. By inhibiting PDE4D, N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide increases the levels of cAMP, which in turn leads to improved cognitive function.
Biochemical and Physiological Effects:
N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide has been shown to increase the levels of cAMP in the brain, which is associated with improved cognitive function. N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide has also been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are characteristic of Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide is that it has shown promising results in preclinical studies, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease. However, one of the limitations of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide is that it is still undergoing clinical trials, and its safety and efficacy in humans have yet to be fully established.

Orientations Futures

There are several future directions for the research and development of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide. One potential direction is to investigate the long-term safety and efficacy of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide in humans. Another potential direction is to explore the potential use of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide in the treatment of other cognitive disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide and its effects on neuronal signaling.

Méthodes De Synthèse

N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the use of several intermediates, including 2-aminopyridine, 2-chloro-5-nitrobenzoic acid, and 1,3-benzoxazole-5-carboxylic acid. The final step involves the reaction of the intermediate with naphthalene-1-carboxylic acid to form N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide.

Applications De Recherche Scientifique

N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide has been extensively studied for its potential use in treating cognitive disorders such as Alzheimer's disease. In preclinical studies, N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain, which are characteristic of Alzheimer's disease.

Propriétés

Formule moléculaire

C23H15N3O2

Poids moléculaire

365.4 g/mol

Nom IUPAC

N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C23H15N3O2/c27-22(19-7-3-5-15-4-1-2-6-18(15)19)25-17-8-9-21-20(14-17)26-23(28-21)16-10-12-24-13-11-16/h1-14H,(H,25,27)

Clé InChI

AFDWSOJJQQWIHD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5

SMILES canonique

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.